9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate: is a synthetic organic compound characterized by its unique structure, which includes a fluorenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate typically involves the following steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where fluorene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Carbamate Formation: The fluorenylmethyl group is then reacted with an isocyanate derivative to form the carbamate linkage. This step often requires the use of a base such as triethylamine to neutralize the by-products and drive the reaction to completion.
Hydroxylation: The final step involves the introduction of the hydroxy group. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of carbonyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate group is known for its ability to inhibit certain enzymes, making these compounds candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which 9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate: shares similarities with other fluorenylmethyl carbamates, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2-methylpropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxy-N-(2-methylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)11-20(22)19(21)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUUNKVVLDCTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.